Vemurafenib-d7

LC-MS/MS Therapeutic Drug Monitoring Bioanalysis

Accurate LC-MS/MS quantification of Vemurafenib in plasma or tissue samples is often compromised by matrix effects and ionization variability. Non-deuterated analogs fail to co-elute perfectly, introducing quantitative bias. Vemurafenib-d7 solves this: - Nearly identical physicochemical properties ensure co-elution with the analyte - Mass shift (m/z +7) enables perfect chromatographic resolution from the target compound - Validated for TDM, metabolite profiling, and bioequivalence studies per FDA/EMA guidelines

Molecular Formula C23H18ClF2N3O3S
Molecular Weight 497.0 g/mol
CAS No. 1365986-73-7
Cat. No. B12073847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVemurafenib-d7
CAS1365986-73-7
Molecular FormulaC23H18ClF2N3O3S
Molecular Weight497.0 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2
InChIKeyGPXBXXGIAQBQNI-TXFBWYMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vemurafenib-d7: Deuterated Internal Standard


Vemurafenib-d7 是 Vemurafenib 的氘代同位素标记形式,其分子式为 C23H11D7ClF2N3O3S,分子量为 496.97 。作为稳定同位素标记化合物,它主要用作生物分析中的内标,以克服基质效应、电离抑制和样品处理过程中的变异,从而实现对 Vemurafenib 的精准定量 [1][2]。

Role Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS quantitative bioanalysis of vemurafenib
Key feature Co-eluting with analyte, distinct m/z shift for matrix-effect correction

Why Vemurafenib-d7 Cannot Be Replaced


在 LC-MS/MS 等质谱分析中,非标记 Vemurafenib 或其结构类似物若被用作内标,其色谱保留时间、离子化效率和基质效应与待测物 Vemurafenib 可能存在微小但关键的差异,导致定量结果不准确 [1]。只有 Vemurafenib-d7 与待测物在物理化学性质上几乎完全相同,共同洗脱,但质荷比 (m/z) 不同,从而保证了定量分析的精密度和准确度,这是非标记类似物无法实现的 [2]。

! Non-isotopic analogs or unlabeled vemurafenib may exhibit different ion suppression and retention, compromising quantitative accuracy.
! Only the deuterated form provides near-identical physicochemical behavior with a clear mass difference, essential for reliable ISTD performance.
! Structural analogs lacking the isotopic label cannot guarantee co-elution, risking matrix-effect mismatch and method failure.

Vemurafenib-d7: Analytical Performance Data


LC-MS/MS Quantitative Accuracy vs Non-isotopic Internal Standard

使用 Vemurafenib-d7 作为内标,一项血浆定量方法在 1-100 μg/mL 的浓度范围内实现了 r² ≥ 0.9985 的线性,批间和批内准确度在标称浓度的 ±7.6% 以内,批间和批内精密度 ≤9.3% [1]。相比之下,未使用同位素内标的方法通常精度较差。

Quantitative accuracy vs non-isotopic IS
Reported method context
Accuracy ±7.6%, precision ≤9.3% (1–100 μg/mL, r²≥0.9985)
Supports bioanalytical method validation for research matrices.
Cross-study comparable; FDA/EMA regulatory context requires independent verification.
LC-MS/MS Therapeutic Drug Monitoring Bioanalysis

Mass Spectrometric Differentiation via m/z Shift

在典型的 LC-MS/MS 方法中,Vemurafenib 的监测离子跃迁为 m/z 490>255,而 Vemurafenib-d7 的监测离子跃迁为 m/z 497>255 。这 7 Da 的质量差异源于分子中 7 个氘原子的取代,使得质谱仪能够清晰区分分析物和内标。

Mass spectrometric differentiation
Head-to-head
Vemurafenib-d7: m/z 497→255; Vemurafenib: m/z 490→255 (Δ=7 Da)
Enables selective MRM without signal crosstalk.
Thermo TSQ Vantage, positive ion mode.
Mass Spectrometry Stable Isotope Labeling Method Development

Pharmacokinetic Impact of Deuterium Labeling

氘代药物可能通过动力学同位素效应改变药物的代谢速率。Vemurafenib-d7 作为氘代类似物,其代谢稳定性可能优于未标记的 Vemurafenib [1]。尽管缺乏针对该化合物的直接体内比较数据,但氘代作为一种通用策略,已显示出改善药代动力学特性的潜力,这为 Vemurafenib-d7 作为体内探针或潜在改良药物的研究提供了理论基础 [2]。

Deuterium PK impact
Class-level inference
Potential metabolic stabilization compared to unlabeled vemurafenib, based on deuterium isotope effect.
Dual-use as internal standard and metabolic probe; data to verify in vivo.
No direct comparative study identified; general deuterated drug principles.
Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

Vemurafenib-d7: Research & Industrial Applications


Therapeutic Drug Monitoring & Clinical PK

当需要精确测定患者血浆中 Vemurafenib 的浓度以指导个体化治疗或评估药物暴露-反应关系时,Vemurafenib-d7 是建立高精度 LC-MS/MS 方法的首选内标 [1]。其已验证的方法学性能确保了结果的可靠性和重现性。

Drug Metabolism & Distribution Studies

在研究 Vemurafenib 的体内代谢途径、鉴定代谢产物或评估组织分布时,Vemurafenib-d7 可作为示踪剂或内标,用于区分内源性干扰并准确定量原型药物及代谢产物 [2]。

Bioequivalence Studies & Generic Development

在开发和验证仿制药 Vemurafenib 制剂的生物等效性研究中,需要使用高灵敏度和高选择性的分析方法来比较受试制剂和参比制剂的药代动力学参数。Vemurafenib-d7 是满足 FDA 和 EMA 对方法学验证严格要求的理想内标选择 [3]。

Application
Selection Property
Validation Focus
Research PK bioanalysis (human plasma)
Isotopic internal standard
Accuracy and precision endpoints; matrix-effect correction
Metabolite identification & distribution
Co-eluting labeled tracer
Differentiation from endogenous interferences; quantitative recovery
Comparative formulation exposure studies
High-sensitivity LC-MS/MS internal standard
Method reproducibility; cross-study comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vemurafenib-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.